Methyl 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-2-carboxylate
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Overview
Description
Methyl 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a pyrrole ring fused to a pyrimidine ring, making it a valuable scaffold for drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-2-carboxylate typically involves cyclization reactions. One common method is the condensation of appropriate pyrrole and pyrimidine precursors under acidic or basic conditions. For instance, the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis have been employed to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
Methyl 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
Methyl 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-2-carboxylate has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-2-carboxylate involves its interaction with molecular targets such as kinases. It can inhibit the activity of these enzymes, leading to the disruption of cellular signaling pathways and induction of apoptosis in cancer cells . The compound binds to the active site of the enzyme, preventing substrate access and subsequent enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrrolopyrazine derivatives: These compounds also contain a fused pyrrole ring and have been studied for their antimicrobial and anticancer properties.
Uniqueness
Methyl 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is unique due to its specific substitution pattern and the presence of a methyl ester group, which can influence its biological activity and pharmacokinetic properties .
Properties
Molecular Formula |
C8H9N3O2 |
---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
methyl 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C8H9N3O2/c1-13-8(12)7-10-4-5-2-3-9-6(5)11-7/h4H,2-3H2,1H3,(H,9,10,11) |
InChI Key |
DHVVXMNJKRSORO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C2CCNC2=N1 |
Origin of Product |
United States |
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